molecular formula C17H26ClN7O B6704686 N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride

Cat. No.: B6704686
M. Wt: 379.9 g/mol
InChI Key: NFCZCXGJWRCHAW-UHFFFAOYSA-N
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Description

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, a pyrimidine ring, a piperidine ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O.ClH/c1-11-14(22-23-24(11)13-5-7-18-8-6-13)15(25)21-12-9-19-16(20-10-12)17(2,3)4;/h9-10,13,18H,5-8H2,1-4H3,(H,21,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZCXGJWRCHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNCC2)C(=O)NC3=CN=C(N=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by the introduction of the tert-butyl and piperidine groups. Common synthetic routes may involve:

    Formation of Pyrimidine Ring: Starting from simple precursors like acetylacetone and guanidine, the pyrimidine ring can be synthesized through cyclization reactions.

    Formation of Triazole Ring: The triazole ring can be formed via a cycloaddition reaction, often using azides and alkynes as starting materials.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives or via cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrimidine and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide
  • N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrobromide

Uniqueness

N-(2-tert-butylpyrimidin-5-yl)-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to other similar compounds.

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